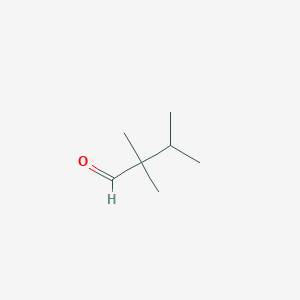

2,2,3-Trimethylbutanal

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3-trimethylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFUJBMOTAXNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525484 | |

| Record name | 2,2,3-Trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86290-37-1 | |

| Record name | 2,2,3-Trimethylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,2,3 Trimethylbutanal

Established Laboratory Synthesis Routes

Established laboratory methods for the synthesis of 2,2,3-trimethylbutanal primarily involve the oxidation of its corresponding precursor alcohol and transformations that introduce the specific aldehyde functionality.

Oxidative Preparations from Precursor Alcohols

A principal route for the laboratory synthesis of this compound is the oxidation of 2,2,3-trimethylbutan-1-ol. nih.gov This transformation requires the careful selection of oxidizing agents to ensure the reaction stops at the aldehyde stage, preventing over-oxidation to the carboxylic acid, 2,2,3-trimethylbutanoic acid. Commonly employed oxidizing agents for this purpose include pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO4). The reaction is typically conducted under controlled temperature conditions to manage its exothermicity and enhance selectivity for the desired aldehyde product.

The general transformation can be represented as follows:

C₇H₁₆O (2,2,3-trimethylbutan-1-ol) + [O] → C₇H₁₄O (this compound) + H₂O

The choice of oxidant and reaction conditions is crucial for achieving high yields of this compound. While strong oxidants like potassium permanganate can be used, they carry the risk of over-oxidation. Milder and more selective oxidizing agents are often preferred in laboratory settings to ensure a clean conversion.

Transformations Involving Specific Aldehyde Functionality

The synthesis of this compound can also be approached through transformations that specifically construct the aldehyde group. These methods often involve the manipulation of other functional groups within a precursor molecule. While direct literature on specific multi-step transformations solely for this compound is not extensively detailed in the provided results, general principles of organic synthesis allow for such routes. For instance, the reduction of a corresponding carboxylic acid derivative, such as an acid chloride or ester of 2,2,3-trimethylbutanoic acid, could yield the target aldehyde. However, these are generally less direct than the oxidation of the primary alcohol.

Advanced Catalytic Approaches in this compound Formation

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer more efficient and selective pathways to aldehydes like this compound. These approaches often involve the use of transition metal catalysts and can provide advantages in terms of atom economy and process scalability.

Hydroformylation of Branched Alkenes

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. In the context of this compound, the hydroformylation of a suitable branched alkene precursor, such as 3,3-dimethyl-1-butene (B1661986) (also known as neo-hexene), would be a viable route. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.

The general reaction is as follows:

R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO

For the synthesis of this compound, the specific alkene would be 3,3-dimethyl-1-butene. The reaction typically employs a rhodium-based catalyst and is carried out under high pressure and temperature. The regioselectivity of the hydroformylation is a key consideration, as the addition of the formyl group can potentially occur at either carbon of the double bond. However, with a sterically hindered alkene like 3,3-dimethyl-1-butene, the formation of the linear aldehyde, 4,4-dimethylpentanal, would be favored over the branched isomer, this compound, under standard conditions. Achieving high selectivity for the branched product often requires specialized ligands on the metal catalyst that can direct the regioselectivity.

Acid-Catalyzed Rearrangement of Epoxide Precursors

A significant and well-studied advanced method for the synthesis of this compound involves the acid-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane. arkat-usa.orgglobalauthorid.comacs.org This reaction is a type of Meinwald rearrangement, where an epoxide undergoes ring-opening followed by a hydride shift to form a carbonyl compound. The reaction is typically catalyzed by a Lewis acid, with boron trifluoride (BF₃) being a commonly used catalyst. acs.orgcore.ac.uk

The mechanism proceeds through the following key steps:

Coordination of the Lewis acid (BF₃) to the oxygen atom of the epoxide. acs.org

Cleavage of the more substituted carbon-oxygen bond of the epoxide ring to form a tertiary carbocation intermediate. acs.org

A 1,2-hydride shift from the adjacent carbon to the carbocation center. acs.org

Formation of the final aldehyde product, this compound.

Density functional theory (DFT) studies have been conducted to investigate the potential energy surface of this rearrangement, providing insights into the transition states and intermediates involved. acs.orgacs.org These studies support a two-step process involving the formation of a discrete carbocation intermediate followed by the hydride migration. acs.org Experimental studies using deuterium (B1214612) labeling have also been employed to probe the stereoselectivity of the hydride shift. acs.org

Scalable Synthetic Considerations and Process Optimization in Research

For any synthetic route to be industrially viable, considerations of scalability and process optimization are paramount. While laboratory-scale syntheses may prioritize high yields and purity, large-scale production must also factor in cost, safety, and environmental impact.

Research into the scalable synthesis of related branched alkanes, such as 2,2,3-trimethylbutane (B165475) (triptane), provides insights that can be relevant to the production of this compound. chemicalbook.comacs.orgosti.govacs.org For example, studies on the catalytic conversion of methanol (B129727) to triptane highlight the importance of catalyst design and reaction conditions in controlling product selectivity. acs.orgosti.govacs.org The development of robust and reusable catalysts is a key area of research for improving the economic feasibility of such processes.

In the context of the hydroformylation route, process optimization would focus on maximizing the selectivity for the desired branched aldehyde, minimizing catalyst deactivation, and developing efficient methods for product separation and catalyst recovery. For the epoxide rearrangement pathway, optimizing the reaction conditions to minimize side reactions and ensure the safe handling of the Lewis acid catalyst would be critical for scaling up the process.

The following table summarizes the key synthetic routes discussed:

| Synthetic Route | Precursor(s) | Key Reagents/Catalysts | Advantages | Challenges |

| Oxidation of Precursor Alcohol | 2,2,3-trimethylbutan-1-ol | PCC, KMnO₄ | Direct and well-established laboratory method. | Potential for over-oxidation to carboxylic acid. |

| Hydroformylation of Branched Alkene | 3,3-dimethyl-1-butene, CO, H₂ | Rhodium-based catalysts | Industrially relevant, high atom economy. | Controlling regioselectivity for the branched aldehyde. |

| Acid-Catalyzed Epoxide Rearrangement | 2,3,3-trimethyl-1,2-epoxybutane | BF₃ (Lewis acid) | Forms the target aldehyde with high specificity. | Use of corrosive and hazardous Lewis acids. |

Chemical Reactivity and Mechanistic Investigations of 2,2,3 Trimethylbutanal

Fundamental Reaction Pathways

The chemical behavior of 2,2,3-trimethylbutanal is largely dictated by the reactivity of its aldehyde functional group. However, the steric hindrance imposed by the bulky t-butyl group and the adjacent methyl group significantly influences its reaction pathways compared to less branched aldehydes.

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl carbon of this compound is electrophilic and serves as a primary site for nucleophilic attack. A variety of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and moving the electron pair onto the oxygen atom.

Common nucleophilic addition reactions for aldehydes like this compound include the formation of cyanohydrins (with HCN), hemiacetals and acetals (with alcohols), and the addition of organometallic reagents such as Grignard reagents or organolithium compounds. openstax.org The significant steric hindrance around the carbonyl group in this compound can reduce the rate of these reactions compared to less sterically crowded aldehydes. For instance, in condensation reactions with methyl- and phenyl-magnesium bromide, the stereoselectivity is influenced by the nature of the chiral carbonyl compound. rsc.org

Oxidation Reactions Yielding 2,2,3-Trimethylbutanoic Acid

This compound can be oxidized to form its corresponding carboxylic acid, 2,2,3-trimethylbutanoic acid. This transformation involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). Strong oxidizing agents are typically employed for this purpose.

Common oxidizing agents for this reaction include:

Potassium permanganate (B83412) (KMnO₄) in acidic or neutral conditions.

Chromium trioxide (CrO₃) .

The reaction mechanism generally involves the formation of a hydrated aldehyde intermediate, which is then oxidized by the chosen reagent. The steric hindrance in this compound might necessitate more vigorous reaction conditions compared to simpler aldehydes.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic/Neutral, Heat | 2,2,3-Trimethylbutanoic Acid |

| Chromium Trioxide (CrO₃) | Acidic Solution | 2,2,3-Trimethylbutanoic Acid |

Reduction Pathways to 2,2,3-Trimethylbutanol

The aldehyde group of this compound can be reduced to a primary alcohol, 2,2,3-trimethylbutanol. This is a common transformation in organic synthesis and can be achieved using various reducing agents.

The most common reducing agents for this purpose are complex metal hydrides:

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce aldehydes to primary alcohols.

The mechanism of these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide ion by a protic solvent or during aqueous workup to give the final alcohol product.

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol (B129727) | 2,2,3-Trimethylbutanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | 2,2,3-Trimethylbutanol |

Nucleophilic Substitution Reactions Involving the Aldehyde Group

While nucleophilic addition is the characteristic reaction of aldehydes, subsequent reactions can lead to what is formally a substitution. For instance, the formation of an imine from an aldehyde and a primary amine begins with nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates to form the C=N double bond of the imine.

Another example is the Wittig reaction, where a phosphorus ylide acts as a nucleophile, adding to the aldehyde. The resulting betaine (B1666868) intermediate collapses to form an alkene and a phosphine (B1218219) oxide, effectively substituting the carbonyl oxygen with a carbon group.

The steric hindrance of this compound would be expected to play a significant role in the feasibility and rate of these substitution-type reactions.

Stereochemical Aspects and Chiral Synthesis Applications

Applications of the Felkin-Anh Model in Predicting Stereoselectivity

When a nucleophile attacks a chiral aldehyde that has a stereocenter adjacent to the carbonyl group, such as (S)-2,3,3-trimethylbutanal, two diastereomeric products can be formed. The Felkin-Anh model is a widely used and reliable tool for predicting which diastereomer will be the major product in such 1,2-asymmetric induction reactions. uwindsor.cayoutube.com

The model is based on a combination of steric and stereoelectronic effects. youtube.comstackexchange.com It proposes that the most stable conformation of the chiral aldehyde in the transition state is the one where the largest substituent on the α-carbon is positioned perpendicular to the carbonyl group. This minimizes steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond). youtube.comuvic.ca

For (S)-2,3,3-trimethylbutanal, the substituents on the α-carbon are a hydrogen (small), a methyl group (medium), and a t-butyl group (large). According to the Felkin-Anh model, the t-butyl group will orient itself perpendicular to the carbonyl. The incoming nucleophile will then preferentially attack from the side of the small substituent (hydrogen), avoiding the more sterically demanding medium substituent (methyl group). This leads to a predictable stereochemical outcome. stackexchange.com

For example, the reaction of (S)-2,3,3-trimethylbutanal with a nucleophile is predicted to predominantly form the (2R,3S) diastereomer. stackexchange.com The reliability of the Felkin-Anh model makes it a crucial tool in the design of stereoselective syntheses.

Asymmetric Transformations Utilizing this compound

This compound is a chiral aldehyde, and its stereocenter adjacent to the carbonyl group significantly influences the stereochemical outcome of nucleophilic addition reactions. This property makes it a valuable substrate in the study and application of asymmetric synthesis, where the goal is to generate a specific stereoisomer of a product.

Research has been conducted on the stereoselectivity of condensation reactions involving this compound and organometallic reagents, such as methylmagnesium bromide and phenylmagnesium bromide. rsc.org The outcomes of these reactions, which produce diastereomeric secondary alcohols, are dependent on factors like the solvent and the nature of the incoming nucleophile. The stereochemical course of these additions can be interpreted using established models of asymmetric induction. rsc.org For instance, the Felkin-Anh model is often used to predict the major diastereomer formed from the nucleophilic attack on chiral aldehydes like this compound. This model considers the steric interactions of the substituents around the chiral center to predict the most favorable trajectory for the incoming nucleophile.

A study investigating the addition of Grignard reagents to this compound reported the stereoselectivity of these reactions. rsc.org The results have been rationalized based on the Curtin-Hammett principle and a trigonal-type transition state model, which considers the steric and electronic effects that dictate the facial selectivity of the carbonyl group. rsc.org

| Reactant 1 | Reactant 2 (Grignard Reagent) | Solvent | Stereochemical Outcome (Product Ratio) | Reference |

|---|---|---|---|---|

| This compound | Methylmagnesium Bromide | Not Specified in Abstract | Data not specified in abstract | rsc.org |

| This compound | Phenylmagnesium Bromide | Not Specified in Abstract | Data not specified in abstract | rsc.org |

The specific product ratios from the study are not detailed in the available abstract but the study confirms that stereoselectivity is a key area of investigation for this compound. rsc.org

Decomposition and Stability Studies of this compound

The stability of this compound is characterized by the reactivity of its aldehyde functional group and the robustness of its highly branched carbon skeleton. Under standard conditions, the compound is stable. kirj.ee However, due to the presence of the aldehyde group, it is incompatible with strong oxidizing agents, which can convert it into the corresponding carboxylic acid, 2,2,3-trimethylbutanoic acid. kirj.ee During combustion or thermal decomposition, it is expected to break down into carbon oxides. kirj.ee

Detailed mechanistic studies on the high-temperature decomposition of the structurally analogous alkane, 2,2,3-trimethylbutane (B165475) (triptane), provide significant insight into the stability of the compound's carbon framework. Studies conducted in the gas phase at temperatures between 480 and 500 °C show that the primary decomposition pathway for the triptane skeleton is the homolysis of the strained central carbon-carbon bond. rsc.orgaip.org This bond cleavage results in the formation of an isopropyl radical and a tert-butyl radical. rsc.org

In the presence of oxygen, these radicals subsequently lead to the formation of stable alkenes. The isopropyl radical yields propene, and the tert-butyl radical yields isobutene. rsc.org These have been identified as the major products in the thermal decomposition of 2,2,3-trimethylbutane. aip.org This suggests that under high-energy conditions, the decomposition of this compound would likely be initiated by the fragmentation of its carbon backbone in a similar manner, in addition to reactions involving the aldehyde group.

| Precursor | Condition | Primary Radical Intermediates | Major Decomposition Products | Reference |

|---|---|---|---|---|

| 2,2,3-Trimethylbutane | Thermal (480-500 °C), in O₂ | tert-butyl, isopropyl | Isobutene, Propene | rsc.orgaip.org |

Theoretical and Computational Chemistry Studies of 2,2,3 Trimethylbutanal

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, allowing for the detailed examination of electron distribution, energy, and geometry of molecules and the transition states that connect them. These investigations are crucial for understanding how reactions involving 2,2,3-trimethylbutanal proceed.

The concept of a potential energy surface (PES) is central to computational chemistry, providing a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.cz By mapping the PES, chemists can identify stable molecules (minima), and the high-energy structures that connect them, known as transition states (saddle points). muni.cz Locating these transition states is a key goal of computational chemistry, as it reveals the lowest-energy path a reaction is likely to follow, known as the intrinsic reaction coordinate (IRC). muni.cz

A notable example of PES mapping for a reaction producing this compound is the BF3-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane. acs.org Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were used to investigate the potential energy surface for this rearrangement. acs.org The study supported a two-step process involving the ring-opening of the epoxide to form a tertiary carbocation intermediate, which is then followed by a hydride migration to yield the final aldehyde product, this compound. acs.org

Transition state theory can also be applied to understand other reactions of this compound, such as its retro-aldol pathways. Computational methods like those available in Gaussian or ORCA can identify the kinetic barriers associated with these reactions. The process of finding a transition state often involves starting with a guess structure and using computational algorithms to locate the saddle point on the PES. visualizeorgchem.com

Table 1: Computational Methods in Transition State Analysis

| Method/Concept | Application | Reference |

|---|---|---|

| Potential Energy Surface (PES) | Maps the energy of a molecule as a function of its geometry to find reaction pathways. | muni.cz |

| Transition State | A high-energy saddle point on the PES that represents the barrier for a reaction. | muni.cz |

| B3LYP/6-31G* | A level of theory used to investigate the PES of the rearrangement of an epoxide to this compound. | acs.org |

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen). wikipedia.org The magnitude of the KIE can provide detailed information about bond breaking or forming in the rate-determining step of a reaction. princeton.edu This effect arises primarily from the difference in zero-point vibrational energies between the light and heavy isotopologues; the bond to the heavier isotope has a lower zero-point energy and thus requires more energy to be broken. core.ac.uk

KIEs are classified as primary or secondary. A primary KIE occurs when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu A secondary KIE involves isotopic substitution at a position not directly involved in bond cleavage. ias.ac.in

Table 2: Kinetic Isotope Effect Data for the Rearrangement to this compound

| Isotope Effect Type | Value | Significance | Reference |

|---|---|---|---|

| Experimentally Measured (kH/kD) | 1.73 | Combined primary and secondary effects for hydride migration. | acs.org |

| Calculated Secondary KIE | 0.92 | Correction factor for the influence of non-reacting isotopes. | acs.org |

| "True" Primary KIE (kH/kH) | 1.59 | The isotope effect attributed solely to the breaking of the C-H bond. | acs.org |

Molecular Modeling and Conformer Analysis of Branched Aldehydes

Molecular modeling, particularly with methods like molecular mechanics (MM), is a common approach for performing conformational analysis. acs.org Force fields such as MM3 are parameterized to accurately calculate the energies of different conformers and the barriers between them. acs.org While specific studies focusing solely on this compound are not prevalent in the provided search results, the principles are demonstrated in studies of structurally similar molecules. For instance, conformational studies on various monochloroalkanes have shown that MM3 calculations can effectively reproduce experimental energy differences between conformers. acs.org Similarly, computational studies on branched alkanes like 2,2,3-trimethylbutane (B165475) (triptane) and its isomers have been performed to calculate properties such as standard heats of formation, which requires a thorough conformational analysis. acs.org These studies highlight the importance of identifying the global minimum on the potential energy surface and considering all significant low-energy conformers. acs.org

Computational Approaches to Reaction Pathway Prediction for this compound

Beyond analyzing specific, known reactions, computational chemistry can be used to predict entirely new or unexpected reaction pathways. This is particularly valuable for complex reaction networks or for screening potential outcomes of a reaction under various conditions.

For molecules like this compound, which can be formed from biomass-derived feedstocks, understanding its subsequent reactions is crucial. researchgate.net For example, the homologation of dimethyl ether over zeolite catalysts can produce 2,2,3-trimethylbutane (triptane), a close structural relative of this compound. researchgate.net Computational studies, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are essential for elucidating the complex reaction mechanisms within the confined spaces of zeolite pores. escholarship.org These models can predict reaction barriers and confirm or propose reaction pathways consistent with experimental observations, such as kinetic isotope effects. escholarship.org

Furthermore, computational approaches are used to develop quantitative structure-activity relationship (QSAR) models, which can predict properties like sooting tendency based on molecular structure. acs.org While a specific QSAR model for this compound's reaction pathways was not identified, the methodology is broadly applicable. Such models can screen large numbers of compounds and predict their behavior in complex processes, guiding experimental efforts toward more promising candidates or conditions. acs.org The development of detailed kinetic models for the combustion of related branched alkanes also relies heavily on computational predictions of reaction pathways and rates. researchgate.net

Advanced Analytical Techniques in 2,2,3 Trimethylbutanal Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of 2,2,3-trimethylbutanal, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, analysis of the closely related compound, 2,2,3-trimethylbutane (B165475), provides insight into the expected NMR signals. chemicalbook.comdocbrown.infodocbrown.infochemicalbook.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related 2,2,3-trimethylbutane, three distinct signals are theoretically expected due to the three different chemical environments of the protons. docbrown.info The integrated proton ratio observed in a high-resolution spectrum would correspond to the structural formula. docbrown.info For instance, in 2,2,3-trimethylbutane, a proton ratio of 9:1:6 is observed. docbrown.info The chemical shifts and splitting patterns are determined by the neighboring protons, following the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2,2,3-trimethylbutane shows four distinct signals, corresponding to the four different carbon environments in the molecule. docbrown.info This information is crucial for confirming the carbon skeleton of the compound. The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info

A summary of the expected NMR data for the related 2,2,3-trimethylbutane is presented below:

| Nucleus | Number of Signals | Key Chemical Shifts (ppm) | Splitting Patterns | Integration Ratio |

| ¹H | 3 | Varies based on proton environment | Singlet, Doublet, Septet (for 2,2,3-trimethylbutane) | 9:1:6 (for 2,2,3-trimethylbutane) |

| ¹³C | 4 | Varies based on carbon environment | Not applicable in standard spectra | Not applicable |

Data based on the analysis of the related compound 2,2,3-trimethylbutane.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For an aldehyde like this compound, a characteristic strong absorption peak is expected for the carbonyl (C=O) group. The absence of other strong functional group bands would indicate its aliphatic nature. In the related alkane, 2,2,3-trimethylbutane, the IR spectrum is characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. brainly.comdocbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which is unique for each compound and can be used for identification. docbrown.info

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | 2800-3000 |

| C=O (aldehyde) | ~1720-1740 |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (114.19 g/mol ). chemspider.com The fragmentation pattern is a unique fingerprint of the molecule, resulting from the cleavage of specific bonds upon ionization. brainly.com For the related highly branched alkane, 2,2,3-trimethylbutane, the fragmentation is complex. brainly.com A common fragmentation involves the loss of a methyl group, leading to a stable tertiary carbocation. In the mass spectrum of 2,2,3-trimethylbutane, the base peak (the most abundant ion) is often observed at an m/z of 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺). brainly.com This high stability is due to the inductive effects and hyperconjugation from the surrounding alkyl groups. brainly.com

| Fragment Ion | m/z (mass-to-charge ratio) | Significance |

| Molecular Ion [M]⁺ | 114 | Represents the intact molecule |

| [M - CH₃]⁺ | 99 | Loss of a methyl group |

| tert-butyl cation [(CH₃)₃C]⁺ | 57 | Often the base peak in related structures |

Fragmentation data is predicted based on the structure and analysis of related compounds.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dtic.mil This method is ideal for analyzing volatile compounds like this compound. In a GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. dtic.mil This technique allows for the identification and quantification of this compound in complex mixtures, such as in product profiling of chemical reactions or in environmental samples. dtic.milvu.nl The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. dtic.mil

Specialized Chiral Separation Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, possessing a stereocenter at the third carbon, it can exist as two enantiomers (non-superimposable mirror images). The separation of these enantiomers is crucial, especially in pharmaceutical and biological contexts, as different enantiomers can exhibit different biological activities. libretexts.org Chiral chromatography is the primary method used for this purpose. libretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. libretexts.org These CSPs can be based on various selectors, including cyclodextrins, Pirkle phases, and macrocyclic antibiotics. libretexts.orggcms.cz The choice of the chiral column and the chromatographic conditions are critical for achieving good resolution between the enantiomers. gcms.cz High-performance liquid chromatography (HPLC) with a chiral column is a common approach for the enantiomeric analysis of chiral compounds. americanpharmaceuticalreview.com

Elemental and Trace Impurity Analysis in Research Syntheses (e.g., ICP-MS)

In the synthesis of specialized organic compounds such as this compound for research purposes, ensuring the purity of the final product is of paramount importance. The presence of even minute quantities of elemental or metallic impurities can significantly impact the outcome of subsequent reactions or studies. These impurities can originate from various sources, including residual catalysts from the synthetic process, leaching from reaction vessels and pipework, or from the starting materials and solvents themselves. researchgate.net

Advanced analytical techniques are therefore crucial for the detection and quantification of these trace and ultra-trace level contaminants. Among the most powerful of these methods is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). youngin.com This technique is favored for its exceptional sensitivity, often capable of detecting elements at concentrations as low as parts-per-trillion (ppt), and its ability to perform multi-element analysis simultaneously. chemindigest.com

The analysis of organic compounds like this compound by ICP-MS presents unique challenges compared to aqueous samples. The high carbon content of the organic matrix can cause spectral interferences. youngin.com However, modern ICP-MS instruments and methodologies have been developed to overcome these issues, often employing a 'cool plasma' technique or collision/reaction cells to remove carbon-based and other polyatomic interferences, thereby allowing for accurate measurements. youngin.comchemindigest.com

For research-grade syntheses, a comprehensive elemental impurity profile is often required. This involves screening for a wide range of elements that could potentially be present. The specific elements of concern can depend on the synthetic route employed. For instance, if a palladium-based catalyst was used in a coupling reaction, then palladium would be a key element to quantify. nih.govacs.org Similarly, reactions employing other metal-based reagents or catalysts would necessitate the analysis for those specific metals.

The following table provides an illustrative example of potential elemental impurities that could be analyzed in a research batch of this compound using ICP-MS, along with typical method detection limits (MDLs) that can be achieved. It is important to note that this data is representative and not from a specific analysis of this compound. The actual impurities and their concentrations would be highly dependent on the specific synthetic and purification processes used.

Table 1: Representative Data for Trace Elemental Impurity Analysis of a Research-Grade Organic Aldehyde by ICP-MS

| Element | Symbol | Potential Source | Typical Method Detection Limit (MDL) (µg/kg) |

|---|---|---|---|

| Aluminum | Al | Reagents, Equipment | 5 |

| Arsenic | As | Raw Materials, Catalysts | 0.1 |

| Cadmium | Cd | Impurities in Reagents | 0.1 |

| Chromium | Cr | Stainless Steel Equipment | 1 |

| Copper | Cu | Equipment, Catalysts | 1 |

| Iron | Fe | Stainless Steel Equipment | 10 |

| Lead | Pb | Environmental Contamination | 0.1 |

| Mercury | Hg | Environmental Contamination | 0.05 |

| Nickel | Ni | Catalysts, Stainless Steel | 0.5 |

| Palladium | Pd | Catalysts | 0.2 |

| Platinum | Pt | Catalysts | 0.2 |

| Zinc | Zn | Equipment, Reagents | 5 |

The process for analyzing a sample of this compound would typically involve dissolving the aldehyde in a suitable high-purity organic solvent. youngin.com This solution is then introduced into the ICP-MS instrument. The sample is nebulized and passed into the high-temperature argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected. chemindigest.com By comparing the signal intensities to those of certified reference standards, the concentration of each elemental impurity can be accurately determined. labinsights.nl This rigorous analysis ensures the high purity required for advanced research applications.

Research Applications and Broader Scientific Context

Role as a Key Intermediate in Complex Organic Synthesis

2,2,3-Trimethylbutanal serves as a valuable precursor in the synthesis of more complex organic molecules. Its highly branched structure and reactive aldehyde group make it a useful building block for creating intricate molecular architectures. Researchers utilize this compound as a starting material or intermediate for producing a variety of substances, including potential pharmaceuticals and agrochemicals. The specific arrangement of its methyl groups allows for the introduction of stereochemical complexity, which is often crucial for the biological activity of the target molecules.

The synthesis of this compound itself can be a key step in a longer synthetic sequence. For example, a known method involves the Lewis acid-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane. acs.orgacs.org This transformation highlights the role of the compound as an accessible intermediate from other chemical precursors. Its utility is further demonstrated in its use for creating specialized chemical structures, such as methylene (B1212753) dioxy heterocycles.

Contributions to Methodological Development in Organic Chemistry

Investigations into the reactions of this compound contribute to the broader development of new methodologies in organic chemistry. As a chiral aldehyde, it plays a significant role in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. The study of nucleophilic additions to its carbonyl group has been used to validate theoretical models, such as the Felkin-Anh model, which predicts the stereochemical outcome of such reactions.

Furthermore, detailed mechanistic studies of its formation, like the boron trifluoride (BF₃)-catalyzed rearrangement of an epoxide, provide deep insights into reaction pathways. acs.org Research at this level, examining potential energy surfaces and kinetic isotope effects, helps chemists understand the fundamental principles governing chemical transformations. acs.org This knowledge is essential for designing new reactions, improving the efficiency of existing ones, and gaining precise control over chemical processes. Reactions involving this compound, such as its oxidation to 2,2,3-trimethylbutanoic acid or its reduction to 2,2,3-trimethylbutanol, also serve as model systems for studying the reactivity of highly branched aldehydes.

Research on 2,2,3-Trimethylbutane (B165475) (Triptane) in Related Contexts

The corresponding alkane, 2,2,3-trimethylbutane, commonly known as triptane, is a compound of significant scientific interest, particularly in the fields of catalysis and combustion. Research into triptane provides a broader context for the importance of highly branched hydrocarbon structures.

Triptane is a high-value fuel component with a high research octane (B31449) number (RON) of 112. researchgate.netkaust.edu.sa A major area of research focuses on its synthesis from simple C1 feedstocks like methanol (B129727) (CH₃OH) and dimethyl ether (DME), which can be derived from natural gas, coal, or biomass. researchgate.netkaust.edu.sanih.gov This conversion represents a promising pathway for producing high-quality liquid fuels from alternative resources. nih.govprinceton.edu

The conversion process is typically catalyzed by either homogeneous or heterogeneous catalysts. nih.gov Soluble metal halides, such as zinc iodide (ZnI₂) and indium iodide (InI₃), have been shown to convert methanol to a mixture of hydrocarbons with a surprisingly high selectivity for triptane at temperatures around 200°C. caltech.eduacs.orgacs.orgcaltech.edu The mechanism is believed to involve a carbocation-based pathway where hydrocarbon chains grow through successive methylations. nih.govcaltech.edu

Heterogeneous catalysts, particularly solid acids like zeolites (e.g., H-BEA, H-Y, and ZSM-5), are also effective and offer advantages in terms of catalyst separation and reduced equipment corrosion. nih.govacs.orgresearchgate.net Research has explored modifying these zeolites with metals like palladium and lanthanum to enhance selectivity and stability, enabling the formation of a triptane-rich hydrocarbon mixture from DME. x-mol.comconsensus.appresearchgate.net

Interactive Table 1: Catalytic Systems for Triptane Synthesis from C1 Feedstocks

| Catalyst System | Feedstock(s) | Temperature | Key Findings | References |

|---|---|---|---|---|

| Homogeneous Catalysts | ||||

| Zinc Iodide (ZnI₂) | Methanol | ~200 °C | High selectivity for triptane; mechanism involves carbocation methylation. | acs.orgcaltech.edu |

| Indium Iodide (InI₃) | Methanol, DME | 120-200 °C | Catalyzes conversion with high triptane selectivity; more active at lower temperatures than ZnI₂. | caltech.eduacs.org |

| Heterogeneous Catalysts | ||||

| H-BEA, H-FAU Zeolites | DME | ~200 °C | Achieved best selectivity for C₇ hydrocarbons among several zeolites, though DME conversion was low. | acs.org |

| Pd-LaHY/Al₂O₃ | DME | 340 °C | Forms a hydrocarbon mixture with high isoalkane content (≥83 wt%) and up to 17 wt% triptane. | acs.orgx-mol.com |

As a potential high-performance fuel component, understanding the combustion behavior of triptane is critical. researchgate.netkaust.edu.sa Highly branched alkanes like triptane generally exhibit better anti-knock properties than their straight-chain isomers, making them desirable for modern engines. khanacademy.orglibretexts.orgstackexchange.com

Researchers conduct fundamental combustion studies using tools like rapid compression machines and shock tubes to measure properties such as ignition delay times under engine-relevant pressures and temperatures. researchgate.netkaust.edu.sa These experimental data are then used to develop and validate detailed chemical kinetic models. researchgate.netkaust.edu.saresearchgate.net These models simulate the complex network of elementary reactions that occur during combustion, helping to predict fuel performance and pollutant formation. researchgate.netacs.org By comparing the reactivity of triptane to its less branched isomers like n-heptane and 2-methylhexane (B165397), scientists can evaluate the specific effects of molecular branching on combustion chemistry. researchgate.netkaust.edu.sa

The study of triptane is intrinsically linked to the chemical concept of isomerism. Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. libretexts.orglumenlearning.com For the molecular formula C₇H₁₆, triptane is one of several isomers, which include the linear n-heptane and other branched structures like 2-methylhexane and 2,3-dimethylpentane. researchgate.netnih.gov

These different structures lead to distinct physical and chemical properties. britannica.com A key area of investigation is how branching affects these properties. For instance, branched-chain alkanes are generally more thermodynamically stable than their straight-chain counterparts, which is reflected in their lower heats of combustion. khanacademy.orgstackexchange.comyoutube.com This increased stability is a reason why branched alkanes have higher octane ratings and are better fuels. libretexts.orgstackexchange.com Branching also affects intermolecular forces, which influences physical properties like boiling point. ontosight.ai The highly compact and symmetrical structure of triptane results in different intermolecular interactions compared to a linear alkane, affecting its behavior in mixtures and its thermal diffusion properties. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 2,2,3-Trimethylbutanal Synthesis

The synthesis of branched aldehydes like this compound is a significant objective in chemical manufacturing, as these compounds are valuable precursors for fine chemicals and pharmaceuticals. researchgate.net A primary route for their synthesis is the hydroformylation of corresponding olefins. Future research is heavily invested in creating novel catalytic systems that offer superior selectivity for branched products, a historically challenging goal.

A key area of development is the design of sophisticated ligands for rhodium catalysts. While linear aldehydes are typically the major products in hydroformylation, specialized ligands can steer the reaction toward the branched isomer. One such ligand, BOBPHOS, has demonstrated remarkable success, achieving up to 82% branched selectivity in propene hydroformylation under optimized conditions. st-andrews.ac.ukacs.org Future work will likely involve the synthesis and testing of new phosphine-phosphoramidite and terphenyl phosphine (B1218219) ligands to further improve branched selectivity and catalyst stability, particularly under industrially relevant high-temperature conditions. st-andrews.ac.uk

Beyond ligand design, the catalyst's support and structure are also being reimagined. The use of metal-organic frameworks (MOFs) as supports for rhodium nanoparticles is a promising frontier. researchgate.net These materials can create a confined environment around the catalytic site, influencing the reaction's selectivity and efficiency. For instance, novel Rh@MIL-53(Al) nanohybrids have shown high efficiency in "green" ethylene (B1197577) hydroformylation. researchgate.net Adapting such systems for the selective hydroformylation of branched olefins to produce aldehydes like this compound is an active area of investigation. Supramolecular strategies, where non-covalent interactions are used to assemble catalyst components or pre-organize the substrate, also present a powerful tool for controlling selectivity in these complex reactions. nih.gov

| Catalyst System | Key Feature | Reported Branched Selectivity | Reference |

|---|---|---|---|

| Rhodium with BOBPHOS ligand | Specialized phospholane-phosphite ligand | Up to 82% for propene | st-andrews.ac.ukacs.org |

| Rhodium with ferrocene-based phosphine-phosphoramidite ligands | Enhanced thermal stability | Up to 56% for propene | st-andrews.ac.uk |

| Rh@MIL-53(Al) nanohybrid | Nanoparticles supported on a metal-organic framework | High efficiency for ethylene hydroformylation (selectivity focus on linear) | researchgate.net |

Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies

The push towards environmentally benign chemical processes is reshaping the synthesis of aldehydes. The principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, are guiding the development of new synthetic routes. researchgate.netacs.orgnih.gov

One promising green approach is the oxidation of alcohols. The use of gaseous nitrogen dioxide to oxidize alcohols to aldehydes offers a sustainable method that produces nitric acid as the only byproduct, rendering the process free of hazardous waste. nih.gov Another avenue involves photocatalysis, where sunlight and oxygen can be used to synthesize peracids from aldehydes, which are themselves powerful oxidizing agents. osaka-u.ac.jp This approach avoids dangerous additives and operates at room temperature, significantly improving the safety and environmental profile of the synthesis. osaka-u.ac.jp

The development of "green" catalysts is also central to this effort. This includes creating catalysts from biological sources like plants or microbes, which can act as natural reducing and stabilizing agents for nanoparticle synthesis. researchgate.netnih.govnih.govrsc.org These biologically derived catalysts reduce the need for toxic chemicals and can lower the energy input required for reactions. nih.gov Furthermore, research into novel processes, such as continuous-flow systems, can enhance safety and efficiency, particularly when dealing with highly reactive intermediates. nih.gov

| Methodology | Green Chemistry Principle(s) Addressed | Description | Reference |

|---|---|---|---|

| Oxidation with Nitrogen Dioxide | Waste Prevention | Oxidizes alcohols to aldehydes with nitric acid as the only byproduct. | nih.gov |

| Sunlight-driven Autoxidation | Safer Chemistry, Energy Efficiency | Uses sunlight and oxygen to convert aldehydes to peracids at room temperature. | osaka-u.ac.jp |

| Biocatalysis | Use of Renewable Feedstocks, Safer Solvents & Auxiliaries | Utilizes enzymes or whole organisms from plants or microbes as catalysts. | researchgate.netnih.gov |

| Continuous-Flow Synthesis | Inherently Safer Chemistry for Accident Prevention | Enhances control and safety, particularly with energetic intermediates. | nih.gov |

Advanced Mechanistic Insights into Complex Transformations Involving Branched Aldehydes

A deeper understanding of reaction mechanisms is crucial for designing more selective and efficient catalysts. For branched aldehydes like this compound, computational and experimental studies are providing unprecedented insights into their complex chemical transformations.

Density Functional Theory (DFT) has become an invaluable tool for exploring reaction pathways. researchgate.net For example, DFT studies on aldehyde deformylations have revealed distinct inner-sphere and outer-sphere mechanisms, where the aldehyde may either coordinate directly to a metal center or be attacked by a ligand. acs.orgnih.gov Understanding these pathways is key to developing catalysts that can control the reaction outcome. In the case of hydroformylation, theoretical investigations have uncovered subtle, unexpected stabilizing CH−π interactions between the catalyst ligand and the substrate, which can significantly influence branched selectivity by making certain reaction pathways unproductive. acs.org

Experimental techniques are also advancing our mechanistic understanding. In situ high-pressure infrared (HPIR) and NMR spectroscopy allow researchers to observe catalytic species under actual reaction conditions. acs.org Kinetic studies, including reaction progress analysis and deuterium (B1214612) labeling, help to identify the rate-determining steps in a catalytic cycle. acs.orgnih.govresearchgate.net For instance, studies on rhodium-catalyzed hydroacylation have shown that the oxidative addition of the aldehyde's C-H bond to the metal center is often the irreversible and turnover-limiting step. nih.govresearchgate.net This kind of detailed mechanistic knowledge allows for the rational design of catalysts with improved activity and selectivity for the synthesis and transformation of branched aldehydes. rsc.org

| Technique | Type | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Reaction pathways, transition state energies, non-covalent interactions. | researchgate.netacs.orgnih.gov |

| In situ High-Pressure Infrared (HPIR) Spectroscopy | Experimental | Characterization of active catalytic species under reaction conditions. | acs.org |

| Kinetic Studies (e.g., Deuterium Labeling) | Experimental | Identification of rate-determining steps and reversibility of reaction steps. | acs.orgnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Experimental | Characterization of intermediate species in the catalytic cycle. | acs.org |

Q & A

Q. What computational tools aid in predicting this compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular dynamics (MD) simulations model solvent effects (e.g., COSMO-RS for solubility).

- Machine learning (e.g., SchNet, Chemprop) predicts reaction outcomes from training datasets of analogous aldehydes.

- Transition state theory (TST) in Gaussian or ORCA identifies kinetic barriers for retro-aldol pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.